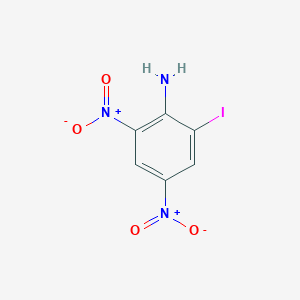
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid
概要
説明
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a fluoro group, a hydroxypropyl group, and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluoro-substituted benzene derivative.
Grignard Reaction: The fluoro-substituted benzene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hydroxypropyl group.
Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Fluoro-2-(1-oxopropyl)phenylboronic acid.
Reduction: Formation of 3-Fluoro-2-(1-hydroxypropyl)phenylboronate ester.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用機序
The mechanism of action of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme catalysis and signal transduction.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and hydroxypropyl substituents, making it less versatile in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a hydroxypropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-Formylphenylboronic Acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a hydroxypropyl group, which confer distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H12BFO3 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC名 |
[3-fluoro-2-(1-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-8(12)9-6(10(13)14)4-3-5-7(9)11/h3-5,8,12-14H,2H2,1H3 |
InChIキー |
SLZPSPWADYIGLZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)F)C(CC)O)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Methyl-4-(piperazin-1-yl)phenyl]methanol](/img/structure/B8453648.png)
![2-[1-(3,4,5-Trifluorophenyl)ethylamino]ethanol](/img/structure/B8453660.png)







![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)

